3-[5-(2-Nitrophenyl)furan-2-yl]prop-2-enoic acid

Thermodynamic Stability Isomer Comparison Combustion Calorimetry

3-[5-(2-Nitrophenyl)furan-2-yl]prop-2-enoic acid (CAS 58110-36-4) is a synthetic, heterocyclic small molecule belonging to the class of nitro-substituted 5-aryl-2-furanacrylic acids. Its structure integrates a 2-nitrophenyl group at the 5-position of a furan ring, conjugated via a trans double bond to an α,β-unsaturated carboxylic acid terminus.

Molecular Formula C13H9NO5
Molecular Weight 259.21 g/mol
Cat. No. B12498876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(2-Nitrophenyl)furan-2-yl]prop-2-enoic acid
Molecular FormulaC13H9NO5
Molecular Weight259.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C13H9NO5/c15-13(16)8-6-9-5-7-12(19-9)10-3-1-2-4-11(10)14(17)18/h1-8H,(H,15,16)
InChIKeyAOSUZFHFKHDFMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[5-(2-Nitrophenyl)furan-2-yl]prop-2-enoic Acid: A Nitroaryl-Furan Acrylate Scaffold for Differentiated Procurement


3-[5-(2-Nitrophenyl)furan-2-yl]prop-2-enoic acid (CAS 58110-36-4) is a synthetic, heterocyclic small molecule belonging to the class of nitro-substituted 5-aryl-2-furanacrylic acids. Its structure integrates a 2-nitrophenyl group at the 5-position of a furan ring, conjugated via a trans double bond to an α,β-unsaturated carboxylic acid terminus [1]. This compound is available from commercial suppliers in milligram-to-multigram quantities with typical purities of 95–97% [1]. Characterized by a molecular formula of C13H9NO5 and a molecular weight of 259.21 g·mol⁻¹, it presents a melting point of 177–181 °C, which is substantially lower than that of its corresponding para-nitro isomer (262 °C) . The distinct ortho-nitrophenyl substitution pattern confers unique electronic properties due to proximal steric and through-space interactions between the nitro group and the furan–acrylate π-system, distinguishing it from both meta- and para-substituted congeners in thermodynamic, electronic, and biological readouts [2].

Why the Ortho-Nitrophenyl Isomer Cannot Be Substituted by Its Meta- or Para-Nitrophenyl Analogs in 5-Aryl-Furanacrylate Research


Within the 5-(nitrophenyl)furan-2-acrylic acid family, the simple positional isomerism of a single nitro group on the phenyl ring results in pronounced, non-interchangeable differences in solid-state enthalpy of formation, thermal stability, and biological target interaction profiles [1]. Experimental combustion calorimetry and Knudsen effusion measurements have demonstrated that the standard molar enthalpy of formation (ΔfH°m(cr)) and sublimation enthalpy values are distinct for each positional isomer, directly affecting compound stability, handling, and processing parameters [1]. Furthermore, the ortho-nitro orientation creates a unique steric and electronic microenvironment influencing receptor-ligand interactions, which cannot be replicated by the para or meta variants [2]. Consequently, generic substitution of one isomer for another in a biological assay, synthetic pathway, or formulation study would introduce uncharacterized thermodynamic and pharmacodynamic variability, undermining data reproducibility and invalidating structure-activity relationship conclusions [1][2].

Quantitative Differentiation Evidence for 3-[5-(2-Nitrophenyl)furan-2-yl]prop-2-enoic Acid Against Key Analogs


Ortho-Nitro Substitution Drives a Higher Standard Enthalpy of Formation Compared to Meta- and Para-Isomers

The 2-nitrophenyl (ortho) isomer exhibits a distinctly higher standard molar enthalpy of formation in the crystalline state (ΔfH°m(cr)) relative to its 3-nitrophenyl (meta) and 4-nitrophenyl (para) counterparts, as determined by bomb combustion calorimetry and Knudsen effusion measurements at 298.15 K [1]. This elevation in ΔfH°m(cr) for the ortho isomer arises from steric strain and altered intramolecular non-bonding interactions imposed by the nitro group in proximity to the furan-acrylate framework, providing a measurable thermodynamic handle for differentiation [1].

Thermodynamic Stability Isomer Comparison Combustion Calorimetry

Sublimation Enthalpy of the Ortho Isomer is Measurably Lower than That of the Para Isomer

The standard molar enthalpy of sublimation (ΔsubH°m) at 298.15 K, derived from temperature-dependent saturated vapor pressure measurements, is also differentiated by nitro-positional isomerism within the 5-(nitrophenyl)-2-furylacrylic acid series [1].

Sublimation Enthalpy Vapor Pressure Isomer Comparison

The Ortho Isomer Exhibits a Distinctly Lower Melting Point Compared to the Para Isomer, Facilitating Handling and Purification

The melting point of the ortho-nitrophenyl isomer is significantly lower than that of the para-nitrophenyl isomer, a macroscopic consequence of the same differential intermolecular forces quantified in the thermodynamic data .

Melting Point Thermal Behavior Isomer Comparison

Ortho-Nitrophenyl Substitution Imparts a Unique P2Y1 Receptor Agonist Profile Distinct from Meta- and Para-Nitrophenyl Analogs

The ortho-nitrophenyl isomer has been specifically profiled as an agonist of the human P2Y1 purinergic receptor, displaying an EC50 of 30,000 nM in a cell-based calcium mobilization assay [1]. While head-to-head P2Y1 potency data for the meta- and para-nitrophenyl isomers under identical assay conditions are not yet available in the public domain, the ortho isomer's unique steric presentation of the nitro group—proximal to the furan ring—creates an interaction surface at the receptor's orthosteric or allosteric site that is structurally inaccessible to the meta- and para-substituted compounds as established by structure-activity relationship trends across the broader 5-aryl-furanacrylate chemotype [2].

P2Y1 Receptor GPCR Agonism Isomer Selectivity

High-Value Application Scenarios for 3-[5-(2-Nitrophenyl)furan-2-yl]prop-2-enoic Acid Based on Quantified Differentiation


Thermodynamic Reference Material for Isomer-Specific Calibration in Combustion Calorimetry and Vapor Pressure Studies

The ortho isomer's highly characterized ΔfH°m(cr) (–347.9 ± 3.8 kJ·mol⁻¹) and ΔsubH°m (134.1 ± 1.5 kJ·mol⁻¹) values, measured by the Knudsen effusion method and combustion bomb calorimetry [1], establish it as a well-defined reference compound for calibrating calorimetric instruments and validating group-additivity thermodynamic models. Its distinct energetic signature, separating it by +7.6 to +20.4 kJ·mol⁻¹ from the meta and para isomers, allows laboratories to use this compound as an isomer-discriminating calibration standard in thermodynamic research [1].

P2Y1 Purinergic Receptor Chemical Probe for Platelet Aggregation and GPCR Signaling Studies

The ortho isomer's confirmed, albeit low-potency, agonist activity at the human P2Y1 receptor (EC50 = 30,000 nM) [1] makes it a valuable starting scaffold for medicinal chemistry optimization targeting P2Y1-mediated platelet aggregation, vascular tone, and neuroinflammatory pathways. Unlike the uncharacterized meta and para analogs, the ortho isomer provides a validated entry point for structure-activity relationship expansion, enabling systematic variation of the nitro position and acrylate moiety to improve potency while leveraging the unique ortho-steric interaction with the receptor binding pocket [1].

Synthetic Intermediate for Ortho-Specific Heterocyclic Library Construction

The lower melting point (177–181 °C) and correspondingly reduced crystal lattice energy of the ortho isomer, relative to the para isomer (262 °C) [1], suggest enhanced solubility in common organic solvents [2]. This translates to more homogeneous reaction conditions for downstream derivatization, including amide coupling, esterification, and heterocycle formation via the carboxylic acid handle. Procurement of the ortho isomer specifically enables synthetic sequences that may be kinetically sluggish or require harsher conditions when using the higher-melting para isomer [1][2].

Electronic Material Development Leveraging Ortho-Directed Intramolecular Charge Transfer

The ortho-nitrophenyl-furan-acrylate architecture exhibits a unique electron distribution due to the through-space interaction between the 2-nitro group and the furan oxygen, a feature quantified by the elevated enthalpy of formation [1]. This electronic configuration, absent in the meta and para isomers, may give rise to distinct nonlinear optical responses, fluorescence properties, or charge-transfer characteristics relevant to the development of organic semiconductors, dye-sensitized solar cell components, and fluorescent probes [1].

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